molecular formula C19H15N5O3 B5640817 7-[1-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one

7-[1-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one

Cat. No. B5640817
M. Wt: 361.4 g/mol
InChI Key: SQSLZFZNBZTBAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multistep reactions, including condensation, cyclization, and functional group modifications. For example, a PASE (pot, atom, step, economic)-based approach has been utilized for the synthesis of indolo[2,1-a]isoquinolines, which involves reactions between triazines and generated benzyne, suggesting a domino-transformation mechanism (Gundala et al., 2019). Similarly, complex triazolo isoquinolines and isochromenes have been synthesized from 2-alkynylbenzaldehydes under metal-free conditions, showcasing the versatility of synthetic strategies in creating intricate molecular architectures (Arigela et al., 2013).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of compounds. Spectroscopic methods, such as NMR and IR, are commonly employed. For instance, theoretical and spectroscopic studies on related triazole molecules have been conducted to ascertain their molecular structures, providing insights into bond lengths, angles, and electronic properties (Kotan & Yüksek, 2016).

Chemical Reactions and Properties

The chemical reactivity of compounds like the one can be elucidated through studies of their participation in various reactions. An example includes the copper-catalyzed synthesis of triazolo[1,5-b]isoquinolin-5(1H)-ones from o-halogenated benzohydrazides, aldehydes, and nitriles, which highlights the compound's capability to undergo condensation, arylation, and bicyclization reactions (Jia et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the applications and handling of the chemical. These properties are often determined through empirical studies and can be influenced by the molecular structure.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's behavior in chemical reactions. Studies focusing on the synthesis and reactivity of related compounds provide insights into these properties. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via one-pot three-component reactions showcases the influence of functional groups and reaction conditions on chemical properties and yields (Nikooei et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzodioxole-containing compounds have been found to have anticancer activity, potentially due to their ability to interfere with cell cycle progression .

properties

IUPAC Name

7-[2-(1,3-benzodioxol-5-yl)-5-methyl-1,2,4-triazol-3-yl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-11-21-18(12-3-5-14-15(7-12)20-9-23(2)19(14)25)24(22-11)13-4-6-16-17(8-13)27-10-26-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSLZFZNBZTBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CC3=C(C=C2)C(=O)N(C=N3)C)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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